2-Methoxy-5-(trifluoromethoxy)benzamide
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Overview
Description
2-Methoxy-5-(trifluoromethoxy)benzamide is a chemical compound with the CAS Number: 886499-98-5 . It has a molecular weight of 235.16 . The IUPAC name for this compound is this compound . It is a solid at ambient temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8F3NO3/c1-15-7-3-2-5(16-9(10,11)12)4-6(7)8(13)14/h2-4H,1H3,(H2,13,14) . This indicates the presence of 9 carbon atoms, 8 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule .Physical and Chemical Properties Analysis
This compound is a solid at ambient temperature . It has a molecular weight of 235.16 .Scientific Research Applications
Synthesis and Antiarrhythmic Activity
Research has explored the synthesis and evaluation of benzamides, including derivatives similar to 2-Methoxy-5-(trifluoromethoxy)benzamide, for their potential antiarrhythmic activity. One notable compound, flecainide acetate, derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide, was extensively studied in animals and selected for clinical trials as an antiarrhythmic due to its potency and activity profile, highlighting the importance of trifluoroethoxy and methoxy substituents in modulating biological activity (Banitt et al., 1977).
Antihyperglycemic Agents
In the search for new antidiabetic agents, a series of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives was prepared. Among these, a compound designated as KRP-297 was identified as a promising drug candidate for the treatment of diabetes mellitus, demonstrating the role of benzamide derivatives in the development of new therapeutic agents targeting metabolic disorders (Nomura et al., 1999).
Antimicrobial and Antioxidant Activities
New benzamide compounds isolated from endophytic Streptomyces species have been investigated for their antimicrobial and antioxidant properties. This research illustrates the potential of benzamide derivatives in contributing to the discovery of new antimicrobial and antioxidant compounds, useful in various scientific and therapeutic applications (Yang et al., 2015).
Anticancer Evaluation
N-(Pyridin-3-yl)benzamide derivatives have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. This highlights the potential utility of benzamide derivatives, including those related to this compound, in the development of new anticancer agents, offering insights into structure-activity relationships and the impact of substituents on biological activity (Mohan et al., 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust, mist), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Properties
IUPAC Name |
2-methoxy-5-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-15-7-3-2-5(16-9(10,11)12)4-6(7)8(13)14/h2-4H,1H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFROOBZEJXCPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(F)(F)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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